BLT-1 receptor function in immune cells
BLT-1 receptor function in immune cells
An In-depth Technical Guide to the BLT-1 Receptor in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in the innate and adaptive immune response, primarily by acting as a powerful chemoattractant for leukocytes. LTB4 exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT-1 receptor and the low-affinity BLT-2 receptor.[1][2][3] This guide focuses on the BLT-1 receptor (BLT1), detailing its function, signaling pathways, and expression in key immune cell populations, providing a technical resource for researchers and drug development professionals. BLT1 is expressed almost exclusively on leukocytes and is a key mediator of inflammatory cell recruitment and activation in numerous diseases.[2][4]
BLT-1 Receptor: Expression and Ligand Binding
BLT1 is the high-affinity receptor for LTB4, mediating the majority of its potent pro-inflammatory effects. Its expression is largely restricted to immune cells, making it an attractive therapeutic target.
Expression on Immune Cells
BLT1 is constitutively and highly expressed on neutrophils, which are key effector cells of the innate immune system.[5][6] It is also expressed on eosinophils, monocytes, macrophages, mast cells, dendritic cells, and certain subsets of activated T lymphocytes.[1][5] In human peripheral blood, classical monocytes (CD14++CD16-) express high levels of BLT1.[7] While naive T cells show little to no expression, BLT1 is upregulated upon T cell activation, defining a rare but potent subset of antigen-primed effector T cells in circulation (approximately 0.42% of CD4+ T cells and 0.69% of CD8+ T cells in healthy individuals).[1]
Ligand Affinity and Specificity
BLT1 binds to LTB4 with high affinity and specificity. Binding assays using transfected cell lines and human granulocytes have determined the dissociation constant (Kd) to be in the low nanomolar range, confirming its status as a high-affinity receptor.[8][9] This is in contrast to the BLT2 receptor, which binds LTB4 with an approximately 20-fold lower affinity.[8]
Quantitative Data: Receptor Binding and Antagonist Potency
The following tables summarize key quantitative data regarding the interaction of LTB4 and its antagonists with the BLT1 receptor.
Table 1: Ligand Binding Affinity and Functional Potency
| Ligand | Parameter | Value | Cell Type / System | Reference(s) |
|---|---|---|---|---|
| Leukotriene B4 (LTB4) | Kd | ~1.1 nM | Transfected HEK293 cells | [9] |
| Leukotriene B4 (LTB4) | EC50 (Chemotaxis) | ~1.0 nM | Human Neutrophils |
| Leukotriene B4 (LTB4) | EC50 (Ca2+ Mobilization) | 1.17 nM | Human Monocytes | |
Table 2: Potency of Common BLT1 Receptor Antagonists
| Antagonist | Parameter | Value | Assay | Reference(s) |
|---|---|---|---|---|
| CP-105,696 | IC50 | 8.42 nM | [³H]LTB4 Binding (Human Neutrophils) | [10][11] |
| IC50 | 5.0 nM | Chemotaxis Inhibition (Human Neutrophils) | [12] | |
| BIIL-260 | Ki | 1.7 nM | [³H]LTB4 Binding (Human Neutrophils) | [13][14] |
| IC50 | 0.82 nM | Ca2+ Release Inhibition (Human Neutrophils) | [13] | |
| U-75302 | Ki | 159 nM | [³H]LTB4 Binding (Guinea Pig Lung) | [15] |
| Etalocib (LY293111) | Ki | 25 nM | [³H]LTB4 Binding | [16] |
| IC50 | 20 nM | Ca2+ Mobilization Inhibition | [16] |
| LY223982 | IC50 | 13.2 nM | [³H]LTB4 Binding |[16] |
BLT-1 Signaling Pathways
Upon LTB4 binding, BLT1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.
G Protein Coupling
BLT1 primarily couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq proteins.[17]
-
Gαi Activation: The dissociation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi are critical for activating downstream effectors like phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).
-
Gαq Activation: Gαq directly activates PLCβ, which is a central event in BLT1 signaling.
Key Downstream Events
Activation of PLCβ by Gβγ (from Gαi) and Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).
The resulting surge in intracellular calcium and activation of PKC and PI3K drive the key cellular responses to LTB4, including chemotaxis, degranulation, and production of reactive oxygen species (ROS). These pathways ultimately converge on the regulation of the actin cytoskeleton and integrin activation, which are essential for cell migration.
Signaling Pathway Diagram
Function of BLT-1 in Immune Cells
The LTB4-BLT1 axis is a cornerstone of the inflammatory response, directing the movement and function of various immune cells.
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Neutrophils: BLT1 is paramount for neutrophil function. It mediates potent chemotaxis, guiding neutrophils from the bloodstream to sites of infection or injury.[6] The LTB4-BLT1 interaction also promotes neutrophil adhesion to the endothelium, extravasation, degranulation, and the production of ROS. Furthermore, LTB4 can act in an autocrine or paracrine fashion, where neutrophils release LTB4 to amplify the recruitment of other neutrophils to the inflammatory focus.[6]
-
T Lymphocytes: On activated T cells, BLT1 plays a crucial role in their recruitment into peripheral tissues during an immune response.[1] Expression of BLT1 on CD8+ T cells is required for their migration into tumors to elicit effective anti-tumor immunity.[1] BLT1+ T cells are typically antigen-primed and are capable of rapid effector functions.
-
Eosinophils and Mast Cells: In allergic inflammation, LTB4 acting through BLT1 contributes to the chemotaxis of eosinophils and the activation of mast cells.
-
Monocytes and Macrophages: BLT1 mediates monocyte chemotaxis and is involved in macrophage activation.[7]
Key Experimental Protocols
Studying BLT1 function requires robust and reproducible assays. Detailed below are standard protocols for two key functional readouts: chemotaxis and calcium mobilization.
Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)
This assay quantifies the directed migration of neutrophils toward a chemoattractant (LTB4) across a microporous membrane.
Materials:
-
Boyden chamber apparatus or 24-well Transwell® plates (5 µm pore size polycarbonate membrane).
-
Human neutrophils, isolated from peripheral blood via density gradient centrifugation.
-
Chemotaxis Buffer: Hank's Balanced Salt Solution (HBSS) with 0.5% Bovine Serum Albumin (BSA).
-
LTB4 stock solution (in ethanol).
-
Test compounds (e.g., BLT1 antagonists) and vehicle controls.
-
Detection reagent (e.g., Calcein-AM for fluorescence or CellTiter-Glo® for luminescence).
-
Incubator (37°C, 5% CO2).
-
Plate reader (fluorescence or luminescence capable).
Procedure:
-
Preparation: Pre-warm chemotaxis buffer and Transwell® plate to 37°C. Prepare serial dilutions of LTB4 and test compounds in chemotaxis buffer. A typical LTB4 concentration range is 0.1 nM to 100 nM.
-
Assay Setup: Add 600 µL of chemotaxis buffer containing LTB4 and/or test compounds to the lower wells of the 24-well plate.
-
Cell Preparation: Resuspend freshly isolated neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL. If using a fluorescent dye, pre-load the cells with Calcein-AM according to the manufacturer's protocol. If using antagonists, pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
Cell Seeding: Carefully place the Transwell® inserts into the wells. Add 100 µL of the neutrophil suspension (200,000 cells) to the top of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated into the lower chamber. For Calcein-AM loaded cells, read the fluorescence of the lower chamber (e.g., Ex/Em 485/520 nm). For label-free methods, add a lytic/luminescence reagent like CellTiter-Glo® to the lower well, incubate as required, and read the luminescence.
-
-
Data Analysis: Plot the signal (proportional to the number of migrated cells) against the concentration of LTB4. For antagonist studies, calculate the IC50 value from the dose-response curve.
Protocol: LTB4-Induced Calcium Mobilization
This assay measures the transient increase in intracellular calcium concentration in response to BLT1 activation.
Materials:
-
Immune cells of interest (e.g., T cell line, primary monocytes).
-
Calcium Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM probenecid, and 1 mM CaCl2.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
LTB4 stock solution.
-
BLT1 antagonists and vehicle controls.
-
Flow cytometer or fluorescence plate reader with kinetic read capability.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in Calcium Assay Buffer at 1-2 x 10^6 cells/mL.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 before diluting into the assay buffer to a final concentration of 1-5 µM. Add the loading solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C to allow for dye uptake and de-esterification.
-
Washing: Wash the cells twice with warm Calcium Assay Buffer to remove extracellular dye. Resuspend the final cell pellet in the assay buffer.
-
Assay Measurement (Plate Reader):
-
Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. If using antagonists, add them now and incubate for 15-20 minutes.
-
Place the plate in the reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., Ex/Em 494/516 nm for Fluo-4) every 1-2 seconds.
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injectors, add 20 µL of the LTB4 stimulus (or vehicle) and continue recording for an additional 2-3 minutes to capture the full calcium transient.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or as the area under the curve (AUC). Plot the response against agonist/antagonist concentration to determine EC50 or IC50 values.
Experimental Workflow Diagramdot
References
- 1. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - The receptor BLT1 is essential on neutrophils in a mouse model of mucous membrane pemphigoid [insight.jci.org]
- 6. A unique requirement for the leukotriene B4 receptor BLT1 for neutrophil recruitment in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro- and anti-inflammatory substances modulate expression of the leukotriene B4 receptor, BLT1, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. WikiGenes - LTB4R - leukotriene B4 receptor [wikigenes.org]
- 10. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]



